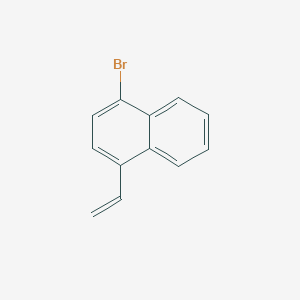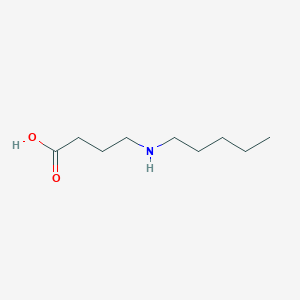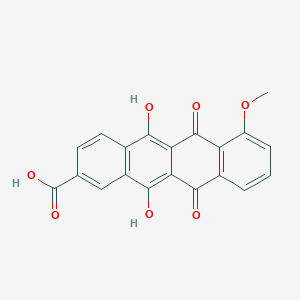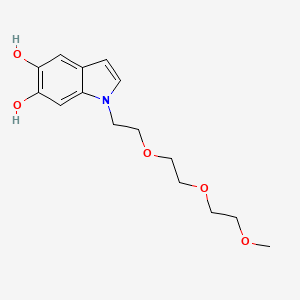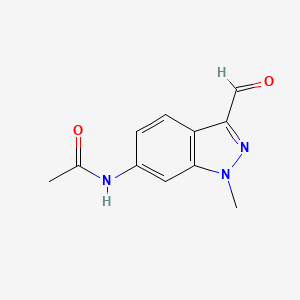
5-Butyl-6-ethyl-3-methyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by its unique substituents at the 5, 6, and 3 positions, which may impart distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. Common synthetic routes may include:
Biginelli Reaction: A one-pot synthesis involving the condensation of an aldehyde, a β-keto ester, and urea.
Cyclization Reactions: Using substituted acetoacetates and guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
Catalysis: Using acid or base catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Halogenated or alkylated pyrimidines.
科学的研究の応用
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.
類似化合物との比較
Similar Compounds
- 5-Methyl-6-ethyl-3-phenylpyrimidine-2,4(1H,3H)-dione
- 5-Butyl-6-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione
- 5-Ethyl-6-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
特性
CAS番号 |
91216-50-1 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
5-butyl-6-ethyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-8-9(5-2)12-11(15)13(3)10(8)14/h4-7H2,1-3H3,(H,12,15) |
InChIキー |
UFUBUFQCWRNFNY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=O)N(C1=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
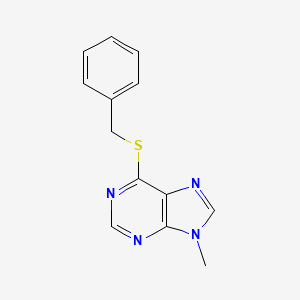
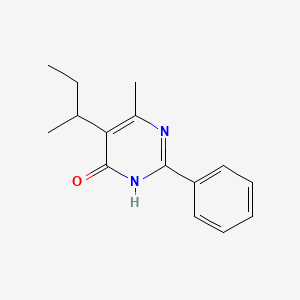
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

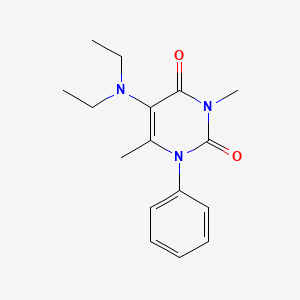

![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)

